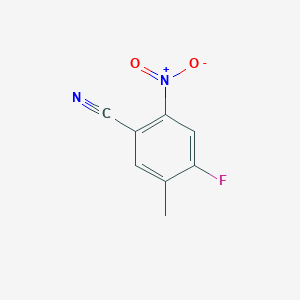
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is an aromatic heterocyclic compound that belongs to the family of tetrazines. Tetrazines are known for their high nitrogen content and unique electronic properties, making them valuable in various scientific and industrial applications. The compound 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is characterized by the presence of a tetrazine ring substituted with a 4-chlorophenyl group, which imparts specific chemical and physical properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzonitrile and hydrazine hydrate.
Formation of Intermediate: The 4-chlorobenzonitrile is reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Industrial Production Methods
Industrial production of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- follows similar synthetic routes but often employs more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors, to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Diethyl azodicarboxylate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine ring acts as a diene, reacting with dienophiles to form stable adducts. This reactivity is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrazine, 3-phenyl-: Similar structure but with a phenyl group instead of a 4-chlorophenyl group.
1,2,4,5-Tetrazine, 3-(4-methylphenyl)-: Similar structure but with a 4-methylphenyl group.
1,2,4,5-Tetrazine, 3-(4-nitrophenyl)-: Similar structure but with a 4-nitrophenyl group.
Uniqueness
1,2,4,5-Tetrazine, 3-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise reactivity and stability .
Propriétés
Numéro CAS |
56107-74-5 |
|---|---|
Formule moléculaire |
C8H5ClN4 |
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5ClN4/c9-7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H |
Clé InChI |
DPJWJUNYATWWES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=CN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)



![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)







